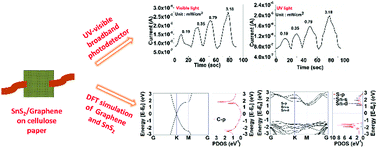Large area growth of SnS2/graphene on cellulose paper as a flexible broadband photodetector and investigating its band structure through first principles calculations†
Materials Advances Pub Date: 2021-02-19 DOI: 10.1039/D1MA00054C
Abstract
This work demonstrates the solution processed fabrication of a SnS2/graphene (Gr) heterojunction on a biodegradable cellulose paper substrate for its utilization as a broadband photodetector. Graphene was dip coated on cellulose paper followed by the direct growth of SnS2 on Gr/cellulose paper by a hydrothermal method. To study the charge transport mechanism of this unique heterojunction, first principles calculations are performed to theoretically estimate the band gap and the electron affinity values that lead to a detailed understanding of the band alignment in this heterojunction. There are no reports which demonstrate the direct large area growth of SnS2 on cellulose paper to fabricate an efficient broadband photodetector, complemented by a detailed theoretical understanding to understand the underlying physics of this device. The responsivity of the fabricated photodetector was calculated to be 6.98 and 3.67 mA W−1 for visible and UV light illumination respectively suggesting that the device was more responsive towards the visible spectrum when compared to the UV region. The durability of the photodetector was tested by subjecting it to 500 bending cycles wherein a negligible change in the responsivity values was observed. The successful fabrication of a large area SnS2/Gr heterojunction on a low-cost cellulose paper substrate with its performance metrics comparable to a device fabricated using sophisticated techniques is a major step ahead in the development of low-cost photodetectors which finds potential applications in security, visible light communication, etc.


Recommended Literature
- [1] Front cover
- [2] Front cover
- [3] Gut microbiota-dependent catabolites of tryptophan play a predominant role in the protective effects of turmeric polysaccharides against DSS-induced ulcerative colitis
- [4] Drop transfer between superhydrophobic wells using air logic control
- [5] Self-assembly and heterogeneous electron transfer properties of metallo-octacarboxyphthalocyanine complexes on gold electrode†
- [6] Cytidine and ribothymidine nucleolipids synthesis, organogelation, and selective anion and metal ion responsiveness†
- [7] A bicellular fluorescent ductal carcinoma in situ (DCIS)-like tumoroid to study the progression of carcinoma: practical approaches and optimization
- [8] The roles of contact residue disorder and domain composition in characterizing protein–ligand binding specificity and promiscuity†
- [9] Redox chemistry in the pigment eumelanin as a function of temperature using broadband dielectric spectroscopy†
- [10] Dynamics of proton, ion, molecule, and crystal lattice in functional molecular assemblies










